molecular formula C12H24N2O3 B2668404 tert-Butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate CAS No. 493026-47-4

tert-Butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2668404
CAS No.: 493026-47-4
M. Wt: 244.335
InChI Key: BHDQLRXFZUGFMK-UHFFFAOYSA-N
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Description

Historical Development of Piperidine-Based Carbamate Scaffolds

The structural evolution of piperidine derivatives traces back to Thomas Anderson’s 1850 isolation of piperidine from black pepper alkaloids. Early 20th-century work established piperidine’s chair conformation preferences, with the equatorial N–H configuration proving more stable by 0.72 kcal/mol in gas-phase studies. This conformational rigidity became exploitable through carbamate functionalization, first demonstrated in the 1960s via reactions between piperidinemethanol intermediates and tert-butyloxycarbonyl (Boc) anhydrides.

A pivotal advancement occurred in 2003 with the development of N-Boc-protected 4-hydroxymethylpiperidine derivatives, enabling precise stereochemical control in solid-phase peptide synthesis. The specific compound tert-butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate represents a structural optimization from these early prototypes, incorporating:

  • A central piperidine ring with C4 hydroxymethyl and methyl substituents
  • A Boc-protected aminomethyl group at C4
  • Enhanced water solubility via hydroxyl group presentation
Property Value Significance
Molecular weight 244.33 g/mol Optimal for blood-brain barrier penetration
logP (calculated) 1.8 ± 0.3 Balances hydrophobicity for cell uptake
Hydrogen bond donors 3 Facilitates target binding interactions
Rotatable bonds 5 Controls molecular rigidity

Emergence in Targeted Protein Degradation Research

This compound gained prominence through its application in PROTAC linker design, as demonstrated in the 2023 optimization of polycomb repressive complex 2 (PRC2) degraders. The 4-piperidine moiety’s conformational bias enables optimal spacing (14.2 Å) between EED ligands and VHL binders, critical for forming productive ternary complexes. Key advantages include:

  • Stereochemical Control : The quaternary C4 center prevents epimerization during synthesis
  • Metabolic Stability : Tert-butyl carbamate protection resists hepatic esterase cleavage
  • Solubility Enhancement : Hydroxymethyl group improves aqueous solubility (23 mg/mL in PBS)

In the UNC7743 PROTAC prototype, replacement of a linear propyl linker with this piperidine scaffold increased degradation efficiency (DC~50~ = 12 nM vs. 45 nM for acyclic analogue). X-ray crystallography revealed the piperidine ring’s chair conformation positions the hydroxymethyl group for hydrogen bonding with EED’s Phe97 residue.

Strategic Importance in Medicinal Chemistry

The compound’s strategic value stems from three key attributes:

A. Multidimensional Reactivity
The C4 hydroxymethyl group serves as a handle for diverse functionalizations:

  • Mitsunobu reactions to install ether linkages
  • Oxidation to ketones for Schiff base formation
  • Esterification for prodrug strategies

B. Conformational Restriction
Molecular dynamics simulations show the piperidine ring reduces conformational entropy by 8.3 kcal/mol compared to linear analogs, enhancing binding affinity. The 109.5° N–C–C–O dihedral angle optimally orients appended pharmacophores.

C. Synthetic Scalability
Recent advances in flow chemistry enable kilogram-scale production via:

  • Hydrogenation of pyridine precursors over MoS~2~ catalysts (85% yield)
  • Boc protection using di-tert-butyl dicarbonate in microreactors (94% conversion)
  • Crystallization-induced dynamic resolution for enantiopure material (ee >99%)

The scaffold’s versatility is exemplified in these applications:

Application Target Class Rationale
Kinase inhibitors BTK, EGFR mutants Chelates catalytic lysine residues
Antibody-drug conjugates HER2, Trop-2 Stable carbamate linkage to payloads
Covalent PROTACs KRASG12C Thiol-reactive acrylamide conjugation

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-8-12(9-15)4-6-13-7-5-12/h13,15H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDQLRXFZUGFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is commonly removed under acidic conditions to expose the free amine.

Reagent Conditions Yield Mechanistic Notes
Trimethylsilyl iodide (TMSI)0.2–1.5 equiv, MeCN/DCM, −20°C to 25°C >90%TMSI cleaves the carbamate via nucleophilic attack, forming a trimethylsilyl intermediate.
Trifluoroacetic acid (TFA)25% v/v in DCM, 0–25°C 85–95%Acidic hydrolysis generates the free amine and tert-butyl alcohol.

Example Reaction:

Boc-protected amineTMSI (1.2–1.4 equiv), MeCN, 0–5°CFree amine+CO2+(CH3)3Si-O-C(CH3)3\text{Boc-protected amine} \xrightarrow{\text{TMSI (1.2–1.4 equiv), MeCN, 0–5°C}} \text{Free amine} + \text{CO}_2 + \text{(CH}_3\text{)}_3\text{Si-O-C(CH}_3\text{)}_3

Sulfonation Reactions

The hydroxymethyl group and piperidine nitrogen undergo sulfonation for further functionalization.

Reagent Conditions Product Yield Ref.
Methanesulfonyl chlorideDCM, triethylamine (1.5 equiv), 20°C, 1 h 4-(Methanesulfonyl)-1-Boc-piperidine derivative89%
Tosyl chloridePyridine, 0°C to RT, 16 hTosylate intermediate91%

Key Insight: Sulfonation enhances electrophilicity for subsequent nucleophilic substitutions (e.g., Suzuki couplings or SN2 reactions).

Alkylation and Arylation

The hydroxymethyl group participates in nucleophilic substitutions under basic conditions.

Reagent Conditions Product Yield Ref.
5-Chloro-2,4-difluorobenzoateDMSO, KOtBu (1.2 equiv), 20°C, 1 h Ether-linked aryl derivative60%
2-Bromo-4-chloro-5-nitropyridineDMF, NaH (1.0 equiv), RT, 16 h Piperidinyl ether analog62%

Example Reaction:

HOCH2-piperidineNaH, DMFROCH2-piperidine (R = aryl/alkyl)\text{HOCH}_2\text{-piperidine} \xrightarrow{\text{NaH, DMF}} \text{ROCH}_2\text{-piperidine (R = aryl/alkyl)}

Esterification and Carbamate Exchange

The hydroxymethyl group is esterified to enhance solubility or enable bioconjugation.

Reagent Conditions Product Yield Ref.
Acetic anhydridePyridine, 0°C to RT, 4 hAcetylated derivative78%
Boc anhydride (Boc₂O)NEt₃, DCM, 0°C to RT, 18 h Double-Boc-protected analog85%

Note: Esterification is reversible under basic or enzymatic conditions, enabling controlled release in prodrug designs .

Structural Analogues and Activity

Comparative studies highlight its utility in drug discovery:

Analog Modification Biological Activity
LacosamidePiperidine + acetylamideAntiepileptic
BupropionPiperidine + ketoneAntidepressant
GabapentinCyclohexane + acetic acidNeuropathic pain relief

Scientific Research Applications

The biological activity of tert-butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is primarily attributed to its structural components, particularly the piperidine ring which is known for its pharmacological properties. Research has indicated several potential therapeutic effects:

Neuroprotective Effects

Studies have shown that compounds with piperidine structures may exhibit neuroprotective properties. For instance, related compounds have been investigated for their ability to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. The compound's mechanism may involve the reduction of inflammatory cytokines and oxidative stress markers in neuronal cells .

Anticancer Activity

Research into piperidine derivatives has revealed their potential as anticancer agents. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins. For example, derivatives similar to this compound have shown significant cytotoxicity against tumor cells, suggesting potential applications in cancer therapy .

Immunomodulatory Effects

The compound has also been explored for its immunomodulatory effects. Some studies indicate that piperidine derivatives can enhance immune responses by modulating pathways such as PD-1/PD-L1 interactions, which are critical in cancer immunotherapy. This suggests a dual role in both direct anticancer effects and enhancing the immune system's ability to fight tumors.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine core.
  • Introduction of the hydroxymethyl group.
  • Carbamate formation through reaction with tert-butyl isocyanate.

These steps highlight the compound's complexity and the importance of precise synthetic techniques to ensure yield and purity.

Case Study 1: Neuroprotection Against Amyloid Beta

A study focused on evaluating the neuroprotective effects of related piperidine compounds against amyloid beta-induced toxicity in astrocytes. Results indicated that these compounds could significantly reduce cell death by modulating inflammatory responses and oxidative stress markers .

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative study involving various cancer cell lines, this compound demonstrated dose-dependent cytotoxicity. The IC50 values obtained were significantly lower than those for standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of tert-Butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Substituent Key Properties Reference
tert-Butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate (Target) 4-(hydroxymethyl)piperidin-4-yl Hydrophilic (logP ~1.2), reactive hydroxyl for conjugation
tert-Butyl ((4-(trifluoromethylphenyl)piperidin-4-yl)methyl)carbamate 4-(trifluoromethylphenyl)piperidin-4-yl Lipophilic (logP ~3.5), enhanced metabolic stability due to CF3 group
tert-Butyl (4-ethylpiperidin-4-yl)methylcarbamate 4-ethylpiperidin-4-yl Moderate lipophilicity (logP ~2.8), reduced steric hindrance
tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate Bipiperidinyl High molecular weight (297.43 g/mol), increased rigidity
tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride Piperidin-4-ylmethyl (HCl salt) Improved aqueous solubility (≥50 mg/mL in water), ionic character

Biological Activity

tert-Butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate, with the CAS number 493026-47-4, is a compound that has gained attention for its potential biological activities. Its molecular formula is C12_{12}H24_{24}N2_2O3_3, and it has a molecular weight of approximately 244.33 g/mol. This compound is part of a class of piperidine derivatives, which are known for various pharmacological properties.

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some piperidine derivatives have shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). For instance, related compounds demonstrated efficacy at low concentrations (0.78-3.125 μg/mL), comparable to conventional antibiotics like vancomycin and linezolid .
  • Neuroprotective Effects : Certain studies have suggested that related compounds can inhibit amyloid beta peptide aggregation, which is crucial in the context of Alzheimer's disease. These compounds also act as acetylcholinesterase inhibitors, potentially reducing neurodegeneration associated with amyloid beta toxicity .

Case Studies

  • Antibacterial Activity :
    • A study highlighted the effectiveness of a related compound in inhibiting biofilm formation by Staphylococcus epidermidis and MRSA. The mechanism involved depolarization of the bacterial cytoplasmic membrane, indicating a bactericidal action through disruption of membrane integrity .
  • Neuroprotective Studies :
    • In vitro experiments demonstrated that certain piperidine derivatives could protect astrocytes from death induced by amyloid beta peptides. These findings were corroborated by in vivo studies using rodent models, although the bioavailability in the brain was noted as a limiting factor for some compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell TypeConcentration RangeReference
tert-butyl (piperidin-4-ylmethyl)carbamateAntibacterialMRSA, VREfm0.78 - 3.125 μg/mL
tert-butyl ((4-hydroxy-3-(2-methylpiperidin-yl)propyl)carbamateNeuroprotectiveAstrocytesN/A
tert-butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamateAntimicrobialBiofilm-forming bacteriaN/A

Q & A

Q. What synthetic routes are available for tert-Butyl ((4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

  • Condensation : Reacting a hydroxymethyl-substituted piperidine precursor with a tert-butyl carbamate derivative.
  • Protection/Deprotection : Use of tert-butoxycarbonyl (BOC) groups to protect amine functionalities, as seen in analogous piperidine-carbamate syntheses .
  • Solvent/Catalyst Optimization : Dichloromethane and triethylamine are common solvents and catalysts for carbamate formation, with yields improved by controlling reaction temperature (0–25°C) and stoichiometric ratios .
  • Purification : Silica gel chromatography or recrystallization ensures high purity (>95%) .

Q. What storage conditions are recommended to maintain the stability of this compound?

Methodological Answer:

  • Temperature : Store at room temperature (20–25°C) in airtight containers to prevent hydrolysis or oxidation .
  • Light Sensitivity : Protect from direct sunlight to avoid photodegradation .
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may cleave the carbamate group or hydroxymethyl moiety .

Q. Which analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, hydroxymethyl at δ ~3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+^+ for C12_{12}H24_{24}N2_2O3_3: 256.18) .
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water gradient) .

Q. What safety precautions are necessary during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to minimize inhalation exposure .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can the hydroxymethyl group be selectively functionalized for derivatization studies?

Methodological Answer:

  • Oxidation : Convert hydroxymethyl to a carboxyl group using Jones reagent (CrO3_3/H2_2SO4_4) for further amide coupling .
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., pyridine) .
  • Protection Strategies : Use silyl ethers (e.g., TBSCl) to temporarily protect the hydroxyl group during multi-step syntheses .

Q. What role does this compound play in drug development pipelines?

Methodological Answer:

  • Pharmacophore Intermediate : The piperidine-carbamate scaffold is prevalent in kinase inhibitors and GPCR modulators. The hydroxymethyl group enhances solubility for in vivo studies .
  • Prodrug Potential : The BOC group can be enzymatically cleaved in physiological conditions to release active amines .

Q. How does pH affect the stability of the carbamate moiety in aqueous solutions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Rapid cleavage of the BOC group via protonation of the carbonyl oxygen .
  • Basic Conditions (pH > 10) : Hydrolysis of the carbamate to form CO2_2 and the corresponding amine .
  • Neutral pH (6–8) : Stable for >24 hours at 25°C, ideal for biological assays .

Q. How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Parameter Screening : Systematically vary catalysts (e.g., DMAP vs. triethylamine), solvents (THF vs. DCM), and temperatures .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidation products) and adjust reaction conditions .

Q. What is the mechanism of BOC deprotection under acidic conditions?

Methodological Answer:

  • Step 1 : Protonation of the carbamate oxygen, weakening the C-O bond.
  • Step 2 : Formation of a tert-butyl carbocation, which is stabilized by the bulky tert-butyl group.
  • Step 3 : Release of CO2_2 and the free amine .

Q. How does the hydroxymethyl group influence reactivity compared to nitro or halogen substituents?

Comparative Analysis:

Substituent Electronic Effect Applications
HydroxymethylElectron-donating (+I)Enhances solubility; amenable to oxidation/esterification
NitroElectron-withdrawing (-I, -M)Facilitates aromatic substitution; reducible to amines
HalogenModerate -I effectEnables cross-coupling (e.g., Suzuki reactions)

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